Product packaging for Cyclopentyl phenyl ketone(Cat. No.:CAS No. 5422-88-8)

Cyclopentyl phenyl ketone

Cat. No.: B1630411
CAS No.: 5422-88-8
M. Wt: 174.24 g/mol
InChI Key: VYDIMQRLNMMJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Synthetic Organic Chemistry

The significance of cyclopentyl phenyl ketone in synthetic organic chemistry stems primarily from the reactivity of its ketone carbonyl group. guidechem.com This functional group serves as a site for numerous transformations, making the compound a valuable building block for more intricate molecules. guidechem.com It is commonly employed as an intermediate in both organic synthesis and medicinal chemistry. cymitquimica.comguidechem.com

The chemical reactivity is centered on the ketone's carbonyl unit, which can undergo a variety of important reactions:

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, a fundamental reaction in forming new carbon-carbon and carbon-heteroatom bonds. evitachem.comcymitquimica.com

Reduction: The ketone can be reduced to form the corresponding secondary alcohol, α-cyclopentylphenylmethanol, using reducing agents like lithium aluminum hydride. evitachem.com This transformation is crucial for accessing different classes of compounds.

Wittig Reaction: The carbonyl group can be converted into a carbon-carbon double bond through the Wittig reaction, a reliable method for alkene synthesis. guidechem.comguidechem.com

Condensation Reactions: Under appropriate conditions, it can participate in reactions such as aldol (B89426) condensations. evitachem.com

Asymmetric Reduction: Research has demonstrated that this compound can undergo asymmetric reduction reactions, for instance, with the aid of iridium metal and chiral phosphine (B1218219) ligands, to produce chiral secondary benzyl (B1604629) alcohol derivatives. guidechem.com

Reaction TypeDescriptionSignificance
Nucleophilic AdditionThe carbonyl carbon reacts with nucleophiles. evitachem.comForms new chemical bonds for building complex structures.
ReductionCan be reduced to alcohols (e.g., α-cyclopentylphenylmethanol) or hydrocarbons. evitachem.comProvides access to alcohol and hydrocarbon derivatives.
Wittig ReactionThe carbonyl group is converted into a C=C double bond. guidechem.comA key method for synthesizing specific alkenes.
Asymmetric SynthesisCan be used to create chiral molecules with specific stereochemistry. guidechem.comCrucial for synthesizing enantiomerically pure pharmaceuticals.

Historical Context of Research and Development

The synthesis of this compound has been a subject of study for decades, with various methods reported in chemical literature, each with distinct advantages and limitations. Early research into related compounds was conducted by the group of Calvin Stevens at Parke-Davis, who investigated α-hydroxy imine rearrangements, work that was foundational in the synthesis of related anesthetics. thieme-connect.com

Historically, several synthetic routes have been employed:

Friedel-Crafts Acylation: One of the classic methods involves the acylation of benzene (B151609) with cyclopentanecarboxylic acid or its derivatives, catalyzed by agents like aluminum chloride or phosphoric acid. google.com

Organometallic Reagents: Routes using Grignard reagents (RMgBr) or organozinc compounds have been extensively explored. For example, the reaction of a cyclopentyl magnesium bromide with benzoyl chloride or related compounds has been used. google.com However, these methods often required harsh conditions, such as very low temperatures (-78 °C), and involved anhydrous and oxygen-free setups, making them less suitable for large-scale industrial production. google.comgoogle.com

Oxidation of Alcohols: Another approach involved the oxidation of the corresponding alcohol, cyclopenta-phenylmethanol. Reagents used for this transformation included chromium trioxide (CrO₃), which is now recognized as highly toxic and carcinogenic. google.com

More recent developments and patents have focused on creating more efficient, cost-effective, and environmentally friendly processes. A patented method describes the reaction of bromocyclopentane (B41573) with benzonitrile (B105546) in the presence of magnesium chips and tetrahydrofuran (B95107), which is reported to have fewer by-products, be simple to control, and result in high product purity (>99%). google.com Another innovative approach involves the hydrolysis of 2-cyclopentyl benzoylacetate in a basic solvent, a method noted for its high yield and operational simplicity. google.compatsnap.com

Role as a Precursor in Complex Molecule Synthesis

This compound is firmly established as a key starting material and analytical reference standard in the synthesis of complex, biologically active molecules. evitachem.comguidechem.comcaymanchem.com Its structure serves as a scaffold that can be chemically modified to produce a range of derivatives with significant applications in medicine.

The most prominent role of this compound is as a direct precursor in the synthesis of the anesthetic ketamine [2-(2-chlorophenyl)-2-(methylamino)cyclohexanone]. evitachem.comthieme-connect.comcaymanchem.com In these synthetic pathways, the ketone's carbonyl group is the primary site of reaction, facilitating transformations that ultimately build the more complex structure of the final pharmaceutical product. evitachem.com

Furthermore, it is a crucial intermediate in the preparation of the novel anticholinergic drug, penhcyclidine hydrochloride. guidechem.compatsnap.com It is also used in the synthesis of other bioactive molecules, such as biostimulants and odor inhibitors. guidechem.comchembk.com The compound's utility in these areas underscores its importance as a versatile precursor, enabling the development of diverse and complex chemical entities for research and pharmaceutical applications. cymitquimica.comlookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O B1630411 Cyclopentyl phenyl ketone CAS No. 5422-88-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl(phenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDIMQRLNMMJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063864
Record name Methanone, cyclopentylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5422-88-8
Record name Cyclopentyl phenyl ketone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5422-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentylphenylmethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005422888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentyl phenyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401765
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentyl phenyl ketone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10749
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methanone, cyclopentylphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanone, cyclopentylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopentyl phenyl ketone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.135
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOPENTYLPHENYLMETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9891K7W47P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Innovations for Cyclopentyl Phenyl Ketone

Magnesium-Catalyzed Coupling Reactions

Magnesium-catalyzed reactions are a cornerstone in the synthesis of cyclopentyl phenyl ketone, offering robust and high-yielding pathways. These methods primarily involve the formation of an organomagnesium compound that subsequently reacts with a nitrile or other carbonyl-containing precursors.

Bromocyclopentane (B41573) and Benzonitrile (B105546) Pathways

A prevalent method for synthesizing this compound involves the reaction between bromocyclopentane and benzonitrile in the presence of magnesium. In this procedure, magnesium chips are activated, often in a solvent like tetrahydrofuran (B95107) (THF), to facilitate the formation of the Grignard reagent, cyclopentylmagnesium bromide. This is followed by the addition of benzonitrile. The reaction is then quenched with an acid, such as hydrochloric acid, to yield the final product. google.com

This pathway is favored for its directness and relatively high purity of the resulting ketone. google.com The reaction progress can be monitored to ensure the consumption of benzonitrile, often until a residual amount of about 5% remains. google.com

Grignard Reagent Based Syntheses

The use of Grignard reagents is a fundamental approach for the formation of carbon-carbon bonds in organic synthesis. In the context of this compound synthesis, the Grignard reagent, typically cyclopentylmagnesium bromide, is prepared from bromocyclopentane and magnesium metal. google.comevitachem.com This organometallic compound then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in benzonitrile.

An alternative, though less direct, Grignard-based synthesis involves the reaction of a cyclopentyl Grignard reagent with other benzoyl derivatives. However, the choice of the benzoyl compound is critical. For instance, using methyl benzoate (B1203000) instead of benzonitrile can lead to overalkylation, resulting in the formation of a tertiary alcohol rather than the desired ketone. evitachem.com This is because the initially formed ketone is more reactive than the starting ester towards the Grignard reagent.

Optimization of Reaction Conditions for Industrial Scalability

For industrial-scale production, the optimization of reaction conditions is paramount to ensure safety, cost-effectiveness, and high yields. A common challenge in Grignard reactions is the requirement for anhydrous and often low-temperature conditions, which can be energy-intensive and difficult to manage on a large scale. google.comgoogle.com

One patented process details a method suitable for industrial application. This process involves the slow addition of bromocyclopentane to an excess of magnesium chips in THF to initiate the reaction. Subsequently, a larger volume of THF and bromocyclopentane are added, followed by benzonitrile, while maintaining the temperature between 48-50 °C. google.com After a reaction time of 2-3 hours, the mixture is quenched with hydrochloric acid. google.com This method is reported to produce this compound with a purity of over 99%. google.com

The table below summarizes typical reaction parameters for this optimized industrial process.

ParameterValue
ReactantsBromocyclopentane, Benzonitrile, Magnesium
SolventTetrahydrofuran (THF)
Temperature48-50 °C
Reaction Time2-3 hours
Quenching AgentHydrochloric Acid
Product Purity>99%

Hydrolysis and Decarboxylation Methods

An alternative synthetic route to this compound involves the hydrolysis and subsequent decarboxylation of a suitable precursor. This two-step process can be an effective strategy, particularly when starting from readily available materials.

Utilizing 2-Cyclopentyl Benzoylacetate Precursors

This methodology employs 2-cyclopentyl methyl benzoylacetate or 2-cyclopentyl ethyl benzoylacetate as the starting material. google.com These precursors contain the core structure of the desired product and can be converted to this compound through a straightforward hydrolysis and decarboxylation sequence. google.com

The synthesis of these precursors is a critical first step, and various methods can be employed for their preparation. Once obtained, these β-keto esters are subjected to conditions that promote the cleavage of the ester group and the removal of the resulting carboxylic acid functionality.

Basic Solvent Hydrolysis and Thermal Decarboxylation

The conversion of the 2-cyclopentyl benzoylacetate precursor to this compound is typically achieved through hydrolysis in a basic solvent, followed by thermal decarboxylation. google.com The hydrolysis step involves treating the β-keto ester with a base, such as sodium hydroxide (B78521), in an aqueous solution. chemicalbook.com This process saponifies the ester, yielding a β-keto acid intermediate.

Upon heating, this intermediate readily undergoes decarboxylation, where it loses a molecule of carbon dioxide to form the final ketone product. youtube.commasterorganicchemistry.com This decarboxylation is a key step and is often facile for β-keto acids due to the formation of a stable enol intermediate. masterorganicchemistry.com

A specific example of this method involves heating a suspension of 2-cyclopentyl ethyl benzoylacetate with sodium hydroxide and sodium carbonate in water at 80 °C for 3 hours. chemicalbook.com This one-pot procedure combines the hydrolysis and decarboxylation steps, leading to the formation of this compound. chemicalbook.com

The following table outlines the reactants and conditions for a typical basic hydrolysis and decarboxylation reaction.

ReactantReagentsSolventTemperatureReaction TimeYield
2-Cyclopentyl ethyl benzoylacetateNaOH, Na2CO3Water80 °C3 hours87.2%

Environmental and Efficiency Considerations in Hydrolytic Routes

Hydrolytic methods for the synthesis of this compound offer notable advantages concerning environmental impact and process efficiency. A key approach involves the hydrolysis of a 2-cyclopentyl benzoylacetate raw material, such as 2-cyclopentyl methyl benzoylacetate or 2-cyclopentyl ethyl benzoylacetate, in the presence of a basic solvent to yield the final product. google.com

One of the primary environmental benefits of this route is the potential to use water as the solvent. google.com Utilizing water avoids the large-scale use of organic solvents, which can lead to environmental pollution, and simultaneously reduces production costs. google.com This aligns with the principles of green chemistry, which advocate for the use of safer solvents. While other solvents like N,N-dimethylformamide, dimethyl sulfoxide, and toluene (B28343) can be used, water is preferred for its minimal environmental footprint. google.com

From an efficiency standpoint, this hydrolytic process is reported to be advantageous due to high yields, a short technological period, and operational simplicity. google.com The reaction typically proceeds at temperatures between 60-100 °C, with reaction times ranging from 3 to 10 hours. google.com These conditions are relatively mild and contribute to a lower cost of preparation, making the process suitable for larger-scale production. google.com In contrast, many synthetic routes for phenyl ketones can involve laborious work-ups, lower production rates, and the use of metal catalysts that pose environmental concerns. google.com

Palladium-Catalyzed Transformations

Palladium catalysis has become a powerful tool in organic synthesis, enabling C-H activation reactions that offer novel pathways for molecular functionalization. rsc.org These methods are noted for being highly regioselective and chemo-selective. rsc.org

This compound serves as a substrate in palladium-catalyzed, chelation-assisted C-H activation reactions. theclinivex.com This advanced synthetic strategy allows for the direct functionalization of otherwise unreactive carbon-hydrogen bonds. The process typically involves the coordination of a directing group on the substrate to the palladium catalyst, which then facilitates the cleavage of a specific C-H bond, often in the ortho position of an aromatic ring. rsc.orgsnnu.edu.cn This approach is a significant advancement in creating complex molecules by streamlining synthetic routes. snnu.edu.cn

A specific application of the chelation-assisted C-H activation of this compound is the preparation of ortho-arylated compounds. theclinivex.com In this transformation, the ketone's carbonyl group can act as a directing group, guiding the palladium catalyst to activate the C-H bond at the ortho position of the phenyl ring. The subsequent reaction with an arylating agent introduces a new aryl group at this position. This method provides a direct route to biaryl compounds, which are important structural motifs in many areas of chemistry.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a classic and fundamental method for forming carbon-carbon bonds and synthesizing aromatic ketones. The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). doubtnut.com

One potential Friedel-Crafts route to an isomer of this compound involves the reaction of cyclopentanecarbonyl chloride with chlorobenzene (B131634). In this electrophilic aromatic substitution reaction, the cyclopentanecarbonyl group is introduced onto the chlorobenzene ring. The chlorine atom on the aromatic ring is a deactivating but ortho-, para-directing group. youtube.com This means the incoming acyl group will primarily add to the positions ortho or para to the chlorine atom, yielding a mixture of 2-chlorophenyl cyclopentyl ketone and 4-chlorophenyl cyclopentyl ketone.

The Friedel-Crafts acylation of substituted benzenes, such as chlorobenzene, presents significant challenges in terms of chemical yield and regioselectivity. A reported synthesis of this compound via a Friedel-Crafts acylation pathway starting from cyclopentanecarboxylic acid achieved a total yield of only 56%, highlighting the potential for moderate efficiency. google.com

Regioselectivity is a primary concern when acylating a substituted aromatic ring. The chlorine atom in chlorobenzene directs incoming electrophiles to the ortho and para positions. youtube.com This invariably leads to the formation of a mixture of isomers, which requires separation and reduces the yield of the desired product. The para isomer is typically the major product due to reduced steric hindrance compared to the ortho positions. youtube.com For example, the related benzoylation of chlorobenzene shows a strong preference for the para-substituted product, as detailed in the table below.

IsomerPercentage in Product Mixture
ortho-chlorobenzophenone3–12%
meta-chlorobenzophenone0.1–4%
para-chlorobenzophenone84–97%
Data from a study on the Friedel-Crafts benzoylation of chlorobenzene, illustrating typical isomer distribution. rsc.org

Alternative and Emerging Synthetic Routes

While traditional methods like the Grignard reaction are common, research into alternative pathways aims to improve yield, reduce harsh reaction conditions, and explore novel chemical transformations.

One alternative approach involves the use of titanate esters. In this method, a cyclopentyl titanate ester is generated at low temperatures through the reaction of a titanate ester with cyclopentylmagnesium chloride. This intermediate subsequently reacts with benzonitrile, which after treatment with an acid (H₃O⁺), yields this compound.

However, this route has significant limitations. The reported yield for this reaction is only 10%. Furthermore, the process requires stringent anhydrous and oxygen-free conditions, making it less practical for large-scale or industrial production due to the severe reaction conditions and low efficiency. guidechem.com

A more promising alternative involves the coupling of organozinc reagents with benzoyl derivatives. One documented method reports the coupling reaction of a bromocyclopentane organic zinc reagent with benzoyl chloride, catalyzed by copper(I) cyanide (CuCN), achieving a yield of 84%. guidechem.com

Organozinc reagents are valued in organic synthesis for their ability to form carbon-carbon bonds and their tolerance of various functional groups such as nitriles, esters, and even ketones. arkat-usa.org The use of highly reactive zinc, often referred to as Rieke® Zinc, allows for the direct oxidative addition to alkyl halides like bromocyclopentane, forming the necessary organozinc intermediate under mild conditions. unirioja.es This intermediate can then participate in palladium-catalyzed cross-coupling reactions (e.g., Negishi coupling) or copper-catalyzed acylations with acid chlorides to furnish the desired ketone. arkat-usa.orgwikipedia.orgsemanticscholar.org The functional group tolerance of this method provides a significant advantage over more reactive organometallics like Grignard reagents. arkat-usa.org

Table 1: Comparison of Titanate vs. Organozinc Routes
FeatureTitanate Ester Mediated ReactionOrganic Zinc Reagent Coupling
ReactantsTitanate ester, Cyclopentylmagnesium chloride, BenzonitrileBromocyclopentane, Zinc, Benzoyl chloride
CatalystNone (stoichiometric titanate)CuCN or Palladium complexes
Reported Yield10% guidechem.com84% guidechem.com
ConditionsLow temperature, anhydrous, oxygen-free guidechem.comMild conditions unirioja.es

The synthesis of this compound can be achieved through the oxidation of the corresponding secondary alcohol, cyclopentyl phenyl methanol. This alcohol is the direct reduction product of the ketone, making its oxidation a straightforward reverse transformation. evitachem.com The selective oxidation of secondary alcohols to ketones is a fundamental and well-established reaction in organic chemistry.

Various modern oxidizing reagents can accomplish this transformation efficiently. For instance, pyridinium (B92312) chlorochromate (PCC) is known to selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively. chemicalbook.com Other systems, such as those based on TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), can also be used for the efficient conversion of alcohols to carbonyl compounds, often under mild conditions and with high selectivity, avoiding the common side reaction of over-oxidation to carboxylic acids.

An emerging area of synthetic chemistry involves the derivatization of common precursors like cyclopentanone (B42830). One such derivative is cyclopentanone p-toluenesulfonylhydrazone (cyclopentanone tosylhydrazone). This compound is a key intermediate in the Shapiro reaction, which typically converts ketones into alkenes through treatment with two equivalents of an organolithium base. unirioja.eswikipedia.org

The mechanism of the Shapiro reaction proceeds through the formation of a vinyllithium (B1195746) intermediate after the elimination of the tosyl group and molecular nitrogen. unirioja.es While this intermediate is usually quenched with a proton source to yield an alkene, it can theoretically be trapped by other electrophiles to form new carbon-carbon bonds. A plausible, though not explicitly documented, route to a this compound precursor could involve trapping the cyclopentenyllithium intermediate with a suitable phenyl-containing electrophile. However, it has been noted that cyclopentenyllithium generated via this method can suffer from low stability, which may limit its synthetic utility in this context. semanticscholar.org

By-product Formation and Purity Enhancement in Synthesis

Regardless of the synthetic route chosen, the formation of by-products can affect the yield and purity of the final product. In syntheses employing highly reactive nucleophiles like Grignard reagents, a common by-product is a tertiary alcohol. This occurs when the Grignard reagent adds to the initially formed ketone product, a reaction that is often faster than the initial formation of the ketone from a less reactive precursor like an ester.

To achieve high purity, several enhancement techniques are employed. A common laboratory-scale method is column chromatography. For this compound, an eluent system of ethyl acetate (B1210297) and petroleum ether (e.g., a 1:10 ratio) has been shown to be effective. guidechem.com

For larger-scale purification, a multi-step process can be utilized. After quenching the reaction with an acid like hydrochloric acid, the organic phase is separated and dried. An innovative step involves the addition of methyl tert-butyl ether to the concentrated organic phase. This causes the precipitation of dissolved organic salts, which can then be removed by filtration. The subsequent distillation of the filtrate can yield this compound with a purity exceeding 99%.

Table 2: Purification Strategies for this compound
MethodDescriptionTypical PurityReference
Column ChromatographySeparation on a silica (B1680970) gel column using an ethyl acetate/petroleum ether eluent.High (analytical scale) guidechem.com
Precipitation & DistillationAddition of methyl tert-butyl ether to precipitate organic salts, followed by filtration and distillation.>99%

Organic Transformations and Reactivity of Cyclopentyl Phenyl Ketone

Nucleophilic Addition Reactions at the Carbonyl Center

Nucleophilic addition is a fundamental reaction of ketones. masterorganicchemistry.com The general mechanism involves the attack of an electron-rich nucleophile on the electrophilic carbonyl carbon. fiveable.me This initial attack breaks the pi (π) bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of the negatively charged oxygen atom by an acid or solvent yields the final alcohol product. fiveable.me

The reactivity of Cyclopentyl phenyl ketone in these additions is influenced by both electronic and steric factors. The phenyl group can withdraw some electron density, slightly increasing the electrophilicity of the carbonyl carbon, while the bulky cyclopentyl group can sterically hinder the approach of the nucleophile. libretexts.org

A common example of nucleophilic addition is the Grignard reaction. study.com When this compound is treated with an organomagnesium halide (Grignard reagent), such as methylmagnesium bromide, the nucleophilic alkyl group from the reagent attacks the carbonyl carbon. youtube.com This forms a new carbon-carbon bond and, after an acidic workup to protonate the intermediate alkoxide, results in the formation of a tertiary alcohol. youtube.com

Table 1: Nucleophilic Addition Reaction of this compound
Reaction TypeReactantReagentIntermediateProduct
Grignard ReactionThis compound1. Alkyl/Aryl-MgBr 2. H₃O⁺ (workup)Magnesium AlkoxideTertiary Alcohol

Reduction Reactions

The carbonyl group of this compound can be reduced to form either an alcohol or a hydrocarbon, depending on the reagents and conditions employed. evitachem.com

The reduction of this compound to a secondary alcohol is a common transformation. This is achieved using reducing agents that deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. Complex metal hydrides are typically used for this purpose. For instance, the reaction with lithium aluminum hydride (LiAlH₄) in an appropriate solvent, followed by an aqueous workup, effectively converts the ketone into α-Cyclopentylphenylmethanol. evitachem.com Sodium borohydride (B1222165) (NaBH₄) can also be used, often under milder conditions. youtube.com

Table 2: Reduction of this compound to Alcohol
ProductReagent(s)Reaction Conditions
α-Cyclopentylphenylmethanol1. Lithium aluminum hydride (LiAlH₄) 2. H₂O or H₃O⁺ (workup)Typically in an ether solvent (e.g., THF, diethyl ether)
α-CyclopentylphenylmethanolSodium borohydride (NaBH₄)Typically in an alcohol solvent (e.g., methanol, ethanol)

To achieve complete reduction of the carbonyl group to a methylene (B1212753) group (CH₂), converting this compound to cyclopentylphenylmethane, more rigorous methods are required. Two classical reactions for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction. vedantu.comchadsprep.com

Clemmensen Reduction : This method employs zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.org It is suitable for substrates that are stable under strongly acidic conditions. vedantu.com The reaction effectively deoxygenates the ketone to yield the corresponding alkane. wikipedia.org

Wolff-Kishner Reduction : This reaction is performed under strongly basic conditions. masterorganicchemistry.com The ketone is first converted to a hydrazone by reacting it with hydrazine (B178648) (NH₂NH₂). wikipedia.org The hydrazone is then heated with a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene (B1197577) glycol. masterorganicchemistry.comyoutube.com The driving force is the evolution of nitrogen gas, which results in the formation of the hydrocarbon. youtube.com The choice between Clemmensen and Wolff-Kishner reduction depends on the presence of other functional groups in the molecule that may be sensitive to acid or base. vedantu.com

Table 3: Reduction of this compound to Hydrocarbon
Reaction NameReagentsConditionsProduct
Clemmensen ReductionZinc amalgam (Zn(Hg)), Hydrochloric acid (HCl)Acidic, HeatCyclopentylphenylmethane
Wolff-Kishner ReductionHydrazine (H₂NNH₂), Potassium hydroxide (KOH)Basic, High Temperature (e.g., in ethylene glycol)Cyclopentylphenylmethane

Condensation Reactions

Aldol (B89426) condensations are carbon-carbon bond-forming reactions that involve the reaction of an enol or enolate ion with a carbonyl compound. wikipedia.orglibretexts.org this compound possesses acidic α-hydrogens on the cyclopentyl ring, which can be removed by a base to form a nucleophilic enolate. masterorganicchemistry.com

This enolate can then react with another molecule of this compound (acting as the electrophile) in a self-condensation reaction. The initial product is a β-hydroxy ketone (an aldol addition product). libretexts.org Upon heating, this intermediate can undergo dehydration to form a more stable α,β-unsaturated ketone, the final aldol condensation product. wikipedia.orglibretexts.org

Furthermore, this compound can participate in "crossed" or "mixed" aldol condensations with other carbonyl compounds, such as an aldehyde that lacks α-hydrogens (e.g., benzaldehyde). libretexts.org In this scenario, the ketone exclusively forms the enolate, which then attacks the aldehyde carbonyl, leading to a specific cross-condensation product. wikipedia.org

Table 4: Aldol Condensation of this compound
Reaction TypeRole of KetoneReagentsIntermediate ProductFinal Product (after dehydration)
Self-CondensationNucleophile (as enolate) and ElectrophileBase (e.g., NaOH, KOH), Heat (for condensation)β-Hydroxy ketoneα,β-Unsaturated ketone
Crossed Condensation (with non-enolizable aldehyde)Nucleophile (as enolate)Non-enolizable aldehyde (e.g., benzaldehyde), Base, Heatβ-Hydroxy ketoneα,β-Unsaturated ketone (chalcone-like structure)

Carbon-Carbon Bond Forming Reactions

Besides the Grignard and aldol reactions, other methods can be employed to form new carbon-carbon bonds at the carbonyl carbon of this compound. One of the most significant is the Wittig reaction.

The Wittig reaction converts aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org It involves the reaction of the ketone with a phosphorus ylide (also known as a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. udel.edu The ylide acts as a nucleophile, attacking the carbonyl carbon. The reaction proceeds through a cyclic oxaphosphetane intermediate, which then decomposes to form the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org This reaction is a powerful tool for introducing a carbon-carbon double bond in place of the carbonyl group. guidechem.com

Table 5: Wittig Reaction with this compound
ReactantReagentIntermediateProduct
This compoundPhosphorus Ylide (e.g., Ph₃P=CH₂)OxaphosphetaneAlkene (e.g., 1-cyclopentyl-1-phenylethene)

SmI2-Catalyzed Intermolecular Couplings

Samarium(II) iodide (SmI₂) has emerged as a potent single-electron transfer reagent in organic synthesis, catalyzing a variety of coupling reactions. chemistryviews.org In the context of aryl ketones like this compound, SmI₂ can mediate intermolecular couplings with various unsaturated partners, such as alkenes and alkynes. nih.gov

The mechanism of these couplings typically involves the single-electron reduction of the ketone carbonyl group by SmI₂ to form a ketyl radical anion intermediate. This highly reactive species can then add to an intermolecular coupling partner, such as an activated olefin like acrylonitrile (B1666552). nih.gov Subsequent cyclization and further reduction or radical-radical coupling events lead to the formation of new carbon-carbon bonds.

Recent research has focused on the development of catalytic SmI₂ reactions to improve the atom economy and reduce waste. manchester.ac.uk Studies on the SmI₂-catalyzed intermolecular radical coupling of aryl cyclopropyl (B3062369) ketones with alkynes provide significant insight into the potential reactivity of this compound. nih.gov These studies propose a radical-relay mechanism where a reversible single-electron transfer from SmI₂ to the ketone initiates the reaction. nih.govmanchester.ac.uk

A computational study on the SmI₂-catalyzed intermolecular couplings of cyclopropyl ketones has shed light on the structure-reactivity relationships. The reactivity of aryl cyclopropyl ketones is enhanced by the stabilization of the ketyl radical through conjugation with the aryl ring. nih.govacs.org This suggests that this compound would be a reactive substrate in such transformations. The study also highlighted that the coupling with electron-deficient alkenes like acrylonitrile can be more favorable than with alkynes. nih.govacs.org

The following table summarizes the key mechanistic steps in a proposed SmI₂-catalyzed intermolecular coupling of an aryl ketone with an alkene:

StepDescription
1. Activation Single-electron transfer (SET) from SmI₂ to the carbonyl group of this compound to form a samarium ketyl radical.
2. Intermolecular Addition The ketyl radical adds to an activated alkene (e.g., acrylonitrile).
3. Cyclization/Coupling The resulting radical intermediate undergoes further reaction, which may involve another SET from SmI₂ followed by protonation or a radical cyclization pathway.
4. Product Formation The final product is formed after a series of steps that regenerate the Sm(II) catalyst in catalytic cycles.

Oxidation Reactions

Conversion to Carboxylic Acids (e.g., Cyclopentylphenylglycolic Acid)

The oxidation of ketones to carboxylic acids is a fundamental transformation in organic synthesis. For this compound, this oxidation would lead to the formation of cyclopentylphenylglycolic acid. While direct oxidation of a non-enolizable ketone like this compound to an α-hydroxy acid is not a standard single-step reaction, multi-step sequences can achieve this transformation.

One potential pathway involves the initial conversion of the ketone to a cyanohydrin, followed by hydrolysis of the nitrile group to a carboxylic acid. Another approach could involve an α-halogenation of the ketone followed by nucleophilic substitution with a hydroxide source and subsequent oxidation.

A documented synthesis of cyclopentylphenylglycolic acid involves the oxidation of 1-cyclopentyl-1-phenyl-2-propyn-1-ol, indicating that the core structure is accessible through oxidative methods. evitachem.com Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are known to cleave carbon-carbon bonds adjacent to a carbonyl group under vigorous conditions, but selective oxidation to the corresponding α-hydroxy acid is challenging. The reaction of phenylacetic acid with potassium permanganate in an acidic medium has been studied, which provides some insight into the oxidation of related structures. libretexts.orgnih.gov

Substitution Reactions

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The cyclopentylcarbonyl group acts as a deactivating group and a meta-director. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles compared to benzene (B151609).

The deactivating nature of the acyl group directs incoming electrophiles to the meta position. This is because the resonance structures of the arenium ion intermediate formed during ortho or para attack place a positive charge adjacent to the positively polarized carbonyl carbon, which is highly destabilizing. In contrast, the intermediate for meta attack avoids this unfavorable arrangement.

Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. For example, nitration using a mixture of concentrated nitric acid and sulfuric acid would be expected to yield primarily 3-nitro-cyclopentyl phenyl ketone. masterorganicchemistry.comresearchgate.net Similarly, bromination with bromine in the presence of a Lewis acid catalyst like FeBr₃ would likely produce 3-bromo-cyclopentyl phenyl ketone. nih.gov

The synthesis of this compound itself can be achieved via a Friedel-Crafts acylation of benzene with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.com This reaction underscores the principles of electrophilic aromatic substitution on the benzene ring.

Nucleophilic Aromatic Substitution on Halogenated Derivatives

While the electron-rich phenyl ring of this compound is generally unreactive towards nucleophiles, the introduction of strong electron-withdrawing groups and a good leaving group on the ring can enable nucleophilic aromatic substitution (SNAr).

For instance, a halogenated derivative such as 4-fluoro-cyclopentyl phenyl ketone, particularly with an additional electron-withdrawing group like a nitro group at the ortho or para position, would be a suitable substrate for SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. masterorganicchemistry.com

The presence of the carbonyl group, being electron-withdrawing, would activate the ring towards nucleophilic attack, especially at the ortho and para positions relative to it. If a halogen atom is present at the para position, a nucleophile such as sodium methoxide (B1231860) or sodium azide (B81097) could displace the halide. researchgate.net The rate of reaction is significantly enhanced by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

The following table outlines the general mechanism for an SNAr reaction on a hypothetical 4-fluoro-2-nitro-cyclopentyl phenyl ketone:

StepDescription
1. Nucleophilic Attack A nucleophile (e.g., methoxide) attacks the carbon atom bearing the fluorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group and the carbonyl group.
2. Elimination of Leaving Group The aromaticity of the ring is restored by the elimination of the fluoride (B91410) ion, yielding the substitution product.

Deacylative Transformations and C-C Bond Cleavage

Deacylative transformations of ketones, particularly those involving the cleavage of a carbon-carbon (C-C) bond, represent a significant area of research in organic synthesis. These methods allow for the modification of molecular skeletons, offering novel strategies for creating complex molecules. For this compound, several deacylative pathways are of interest, driven by different energetic factors and catalytic systems.

Aromatization-Promoted C-C Activation

A powerful strategy for activating otherwise inert C-C bonds is to couple the cleavage event with the formation of a stable aromatic system. nih.govnih.gov This aromatization-driven C-C activation provides a strong thermodynamic driving force for the reaction. nih.gov In this context, a general catalytic mode has been developed for various ketone substrates, including cyclic ketones. researchgate.net The process is typically catalyzed by an iridium/phosphine (B1218219) combination and promoted by a hydrazine reagent in the presence of 1,3-dienes. nih.govresearchgate.net

The reaction proceeds through an in-situ formed pre-aromatic intermediate. nih.gov The ketone's acyl group is effectively removed and transformed into a stable pyrazole (B372694) ring, while the remaining alkyl fragment can undergo further transformations. nih.govnih.gov This method is notable as it does not rely on pre-installed directing groups or the release of ring strain, which are common requirements in other C-C activation strategies. nih.gov The prevalence of ketones in natural products and pharmaceuticals makes such deacylative transformations valuable for late-stage molecular editing. nih.gov

ComponentRole in the Reaction
Iridium/Phosphine Catalyst Facilitates the catalytic cycle for C-C bond activation.
Hydrazine Reagent Reacts with the ketone to form an intermediate hydrazone, which then cyclizes to a pre-aromatic dihydropyrazole. researchgate.net
1,3-Diene Participates in the reaction, aiding the transformation. nih.gov
Aromatization Serves as the key thermodynamic driving force for the C-C bond cleavage, leading to the formation of a stable pyrazole ring. nih.gov

Haller-Bauer Reaction Mechanisms and Stereochemistry

The Haller-Bauer reaction is a classic organic reaction involving the base-induced cleavage of non-enolizable ketones. researchgate.net This transformation results in the formation of a carboxylic acid derivative (typically an amide when sodamide is used as the base) and a hydrocarbon, corresponding to the cleavage of the C-C bond between the carbonyl group and one of the alpha-substituents. researchgate.net

For this compound, which is non-enolizable at the carbon atom of the cyclopentyl ring, the reaction would proceed via nucleophilic attack of a strong base, such as the amide ion from sodamide, on the carbonyl carbon. This is followed by the cleavage of the bond between the carbonyl carbon and the cyclopentyl ring. This cleavage is favorable because it generates a relatively stable cyclopentyl carbanion. The other product is benzamide.

The general mechanism proceeds as follows:

Nucleophilic Attack: The strong base (e.g., NH₂⁻) attacks the electrophilic carbonyl carbon of the ketone.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

C-C Bond Cleavage: The intermediate collapses, cleaving the C(CO)-C(cyclopentyl) bond to release a cyclopentyl carbanion and form benzamide.

Protonation: The cyclopentyl carbanion is subsequently protonated by a suitable proton source in the reaction mixture (such as the solvent or conjugate acid of the base) to yield cyclopentane.

The stereochemistry of the Haller-Bauer reaction is centered on the fate of the carbanion intermediate. If the alpha-carbon were a stereocenter, the stereochemical outcome (retention, inversion, or racemization) would depend on the stability of the carbanion and the reaction conditions, which influence whether the carbanion is protonated before or after it equilibrates its geometry.

A related process, the tandem Lieben-Haller-Bauer reaction, has been proposed for methyl ketones, where an initial α-halogenation is followed by the base-induced C-C bond cleavage. organic-chemistry.org

Selective Cleavage at Cyclopentyl vs. Alkyl Sites

In molecules containing multiple potential sites for C-C bond cleavage, selectivity is a critical challenge. The aromatization-promoted deacylative strategy has demonstrated the potential for such selectivity. Research has shown that in ketones with different types of alkyl groups attached to the carbonyl, cleavage can be directed to a specific site. nih.gov

For instance, in a system containing both a cyclopentyl group and a different alkyl group (e.g., an ethyl group) attached to the same carbonyl, selective cleavage at the cyclopentyl site has been achieved. nih.gov This selectivity is influenced by the specific ligand used in the iridium catalytic system and the reaction conditions. The ability to selectively cleave one C-C bond over another in an unsymmetrical ketone significantly enhances the synthetic utility of this methodology, allowing for precise molecular editing.

Cleavage SiteInfluencing FactorsOutcome of Selective Cleavage
Cyclopentyl-Carbonyl Bond Ligand choice for the Iridium catalyst, reaction temperature, substrate electronics.Formation of a cyclopentyl fragment and a pyrazole derived from the phenylacyl moiety.
Alkyl-Carbonyl Bond Steric and electronic properties of the alkyl group relative to the cyclopentyl group.Formation of an alkyl fragment and a pyrazole derived from the phenylacyl moiety.

Decarbonylation Reactions

Decarbonylation is a chemical reaction that involves the elimination of a molecule of carbon monoxide (CO) from a carbonyl-containing compound. For unstrained ketones like this compound, this transformation typically requires high temperatures and the use of a transition metal catalyst. whiterose.ac.uk Late transition metals, particularly rhodium and platinum complexes, are often employed for this purpose. whiterose.ac.uk

The catalytic decarbonylation of a ketone generally proceeds through a series of steps involving the metal center:

Oxidative Addition: The catalyst activates the ketone, often through the oxidative addition of a C-C bond adjacent to the carbonyl group into the metal center. This forms a metallacyclic intermediate.

Migratory Extrusion of CO: The carbonyl group is eliminated as a CO ligand on the metal center.

Reductive Elimination: The two organic fragments (in this case, the cyclopentyl and phenyl groups) reductively eliminate from the metal center to form the final product, cyclopentylbenzene. This step regenerates the active catalyst, allowing the cycle to continue.

While many examples of ketone decarbonylation require strained or activated substrates, methods for unstrained ketones have been developed. whiterose.ac.uknih.gov For example, platinum(II) complexes have been shown to mediate the decarbonylation of cyclohexanone, an unstrained cyclic ketone. whiterose.ac.uk The application of such catalytic systems to this compound would provide a direct route to cyclopentylbenzene, a valuable hydrocarbon product.

Step in Catalytic CycleDescriptionIntermediate/Product
1. Oxidative Addition The C(CO)-C(cyclopentyl) or C(CO)-C(phenyl) bond adds across the transition metal center (e.g., Rh(I) or Pt(II)).Metallacyclic intermediate containing the metal, acyl, and alkyl/aryl fragments.
2. Migratory Extrusion The carbonyl group is eliminated from the acyl fragment, forming a CO ligand on the metal.Metal-carbonyl complex with alkyl and aryl ligands.
3. Reductive Elimination The alkyl (cyclopentyl) and aryl (phenyl) groups couple and are released from the metal center.Cyclopentylbenzene.
Catalyst Regeneration The metal center is returned to its active state, releasing the CO ligand.Active metal catalyst.

Mechanistic Investigations of Reactions Involving Cyclopentyl Phenyl Ketone

Reaction Kinetics and Conformational Effects

The structure of cyclopentyl phenyl ketone, with its five-membered ring, introduces specific steric and strain effects that significantly influence its reactivity. Understanding these factors is crucial for predicting reaction outcomes and mechanisms.

The reduction of ketones using sodium borohydride (B1222165) is a fundamental reaction in organic chemistry. The rate of this reaction is sensitive to the steric environment around the carbonyl group and the inherent strain of the cyclic system. In the case of this compound, the cyclopentyl ring's strain influences the kinetics of hydride attack.

Table 1: Representative Relative Reduction Rates of Cyclic Ketones with Sodium Borohydride (Note: This table presents generalized relative rates for cyclic ketones to illustrate the effect of ring size and strain. Specific values for this compound may vary.)

KetoneRelative Rate
Cyclobutanone40
Cyclopentanone (B42830) 1.5
Cyclohexanone25
Cycloheptanone1.0

This interactive table is based on established principles of cyclic ketone reactivity.

The data illustrates that cyclopentanone has a relatively slow reduction rate compared to cyclohexanone, which is often attributed to an increase in torsional strain upon moving to the more puckered sp³-hybridized transition state. This principle suggests that the reduction of this compound would also be influenced by these ring strain factors.

The conformation of the cyclopentyl ring is not static; it undergoes rapid conformational changes. This flexibility is essential for stabilizing the transition state during a chemical reaction. nih.gov In the reduction of this compound, as the hydride ion approaches the carbonyl carbon, the hybridization changes from sp² to sp³, and the geometry around the carbon atom shifts from trigonal planar to tetrahedral.

Studies on Carbon-Carbon Bond Cleavage

The carbon-carbon bond adjacent to the carbonyl group in certain ketones can be cleaved under specific reaction conditions.

The Haller-Bauer reaction involves the cleavage of a carbon-carbon bond in non-enolizable ketones when treated with a strong base, such as sodamide. researchgate.net This reaction results in the formation of a carboxylic acid amide and a hydrocarbon. ambeed.com For this compound, the reaction would proceed by the nucleophilic attack of the amide ion (or other strong base) on the carbonyl carbon.

The proposed mechanism involves the following steps:

Nucleophilic Addition: The amide ion (NH₂⁻) attacks the electrophilic carbonyl carbon of this compound to form a tetrahedral intermediate.

Carbon-Carbon Bond Cleavage: This intermediate then undergoes cleavage of the bond between the carbonyl carbon and the cyclopentyl ring. The cyclopentyl anion, a relatively stable carbanion, acts as the leaving group.

Protonation: The cyclopentyl anion is subsequently protonated by the solvent or another proton source (like the newly formed amide) to yield cyclopentane. The other product is benzamide.

A tandem Lieben-Haller-Bauer reaction mechanism has also been proposed in related systems, which involves sequential α-halogenation followed by C-C bond cleavage in the presence of ammonia. organic-chemistry.org

When the ketone substrate is chiral, the Haller-Bauer reaction can proceed with a degree of stereochemical transfer. The stereochemistry of the carbanion formed upon cleavage plays a crucial role. If the leaving group is a chiral center, its configuration can be either retained or inverted in the final product, depending on the mechanism of protonation.

For cleavage reactions involving cyclic systems, the stereochemical outcome is often dictated by the conformational constraints of the ring. While specific studies on the stereochemical transfer in the Haller-Bauer cleavage of a chiral derivative of this compound were not found, research on similar bicyclic ketones indicates that the stereochemistry of the protonation step is influenced by steric accessibility. nih.gov The proton is typically delivered to the less hindered face of the intermediate carbanion, which can lead to a predictable stereochemical outcome.

Carbocation Isomerizations

While not a direct reaction of the ketone itself, carbocations generated from derivatives of this compound, such as the corresponding alcohol, can undergo complex isomerizations. For instance, the protonation of cyclopropyl (B3062369) phenyl ketone, a related cyclic ketone, reveals that the phenyl group can stabilize the cation center. mcmaster.ca If a carbocation were generated at the tertiary carbon of the cyclopentyl ring adjacent to the phenyl-bearing carbon, it could potentially undergo rearrangements like hydride or alkyl shifts to form more stable carbocation intermediates. These isomerizations are driven by the thermodynamic stability of the resulting carbocation, with tertiary and resonance-stabilized carbocations being particularly favored.

Protonation of Ketones and Subsequent Rearrangements

Ketones, including this compound, are weakly basic and can be protonated on the carbonyl oxygen by strong Brønsted acids. wikipedia.org This initial step is crucial in many acid-catalyzed reactions of ketones. wikipedia.orglibretexts.org The protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. However, under strongly acidic conditions, the formation of the protonated ketone, or ketonium ion, can also initiate rearrangement reactions. wikipedia.orglibretexts.org

Theoretical studies on gas-phase phenyl group migration within protonated ketones reveal that the structure of the initial protonated state shows significant resonance delocalization of the positive charge into the non-migrating phenyl ring. koreascience.kr In a potential rearrangement, the transition state would involve the near-complete migration of the other ring. koreascience.kr

One of the classic rearrangement reactions for compounds with a similar structural motif is the Pinacol rearrangement, which involves the acid-catalyzed conversion of a 1,2-diol to a ketone. libretexts.orgmsu.edu While this compound itself is not a diol, the principles of carbocation formation and migratory aptitude are relevant. If a carbocation were formed adjacent to the carbon bearing the hydroxyl group (in a precursor) or another suitable leaving group, a 1,2-shift could occur. msu.edu In such a scenario, factors determining the reaction's course would include which group is lost to form the carbocation and the inherent migratory aptitude of the different substituent groups (e.g., phenyl vs. alkyl). msu.edu For unsymmetrical substrates, the reaction typically proceeds through the formation of the more stable carbocation intermediate. libretexts.orgmsu.edu

Decarbonylation Reaction Mechanisms

The decarbonylation of ketones is a reaction that involves the loss of a carbon monoxide (CO) molecule. wikipedia.org This transformation can be induced photochemically, often proceeding through a Norrish Type I cleavage mechanism. nih.govresearchgate.net Upon absorption of UV light, the ketone is excited to a singlet excited state, which can then undergo intersystem crossing to a triplet state. From either of these excited states, the crucial step is the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. nih.gov

For an unsymmetrical ketone like this compound, this α-cleavage can form two different radical pairs:

A cyclopentyl radical and a benzoyl radical.

A phenyl radical and a cyclopentanecarbonyl radical.

Following the initial cleavage, the resulting acyl radical (either benzoyl or cyclopentanecarbonyl) can lose a molecule of carbon monoxide to form a new carbon-centered radical (phenyl or cyclopentyl, respectively). The various radical species can then recombine in different ways, leading to a mixture of products, or undergo other reactions such as hydrogen abstraction from the solvent. nih.gov The specific products formed and their distribution depend on factors like the stability of the intermediate radicals and the reaction conditions. researchgate.net While transition metal complexes can also catalyze decarbonylation reactions, the mechanisms are often complex and may involve oxidative addition and reductive elimination steps. whiterose.ac.uk

SmI₂-Catalyzed Coupling Mechanisms

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer (SET) reductant that mediates a variety of radical reactions. chemistryviews.org Recent advancements have established SmI₂-catalyzed intermolecular radical couplings of aryl cyclopropyl ketones with alkynes, which proceed via a radical-relay mechanism. chemistryviews.orgnih.govacs.org This catalytic approach is significant because it avoids the need for superstoichiometric amounts of a co-reductant to regenerate the active Sm(II) catalyst. chemistryviews.orgnih.gov

The proposed catalytic cycle for the coupling of an aryl ketone (like this compound, by analogy to the studied aryl cyclopropyl ketones) and an alkyne is initiated by a reversible single-electron transfer from SmI₂ to the ketone's carbonyl group. chemistryviews.orgnih.gov This generates a samarium(III) ketyl radical anion intermediate. nih.govrsc.org The subsequent steps involve fragmentation, intermolecular coupling, cyclization, and finally, back electron transfer to regenerate the SmI₂ catalyst. nih.govacs.org

Ketyl Radical Formation and Cyclopropyl Fragmentation

The key initial step in the SmI₂-catalyzed coupling mechanism is the formation of a ketyl radical. rsc.org This occurs through a reversible single-electron transfer (SET) from SmI₂ to the ketone. nih.govacs.org In the case of the extensively studied aryl cyclopropyl ketones, this ketyl radical (species I in the diagram below) is described as "spring-loaded." manchester.ac.uk

This ketyl radical intermediate undergoes a rapid and irreversible fragmentation of the strained cyclopropyl ring to generate a more stable distal carbon-centered radical and a samarium(III) enolate (species II ). nih.govacs.orgmanchester.ac.uk This fragmentation is a critical step that drives the reaction forward. The resulting radical then engages in an intermolecular coupling with a reaction partner, such as an alkyne. chemistryviews.orgacs.org This is followed by a cyclization step that ultimately leads to a new ketyl radical, which then transfers an electron back to Sm(III) to regenerate the SmI₂ catalyst and release the final product. chemistryviews.orgnih.gov

Proposed Radical-Relay Mechanism for SmI₂-Catalyzed Coupling

Proposed Radical Relay for the Intermolecular Radical Coupling of an aryl cyclopropyl ketone.
Figure 1. A proposed radical-relay mechanism for the SmI₂-catalyzed intermolecular radical coupling. Reversible SET from SmI₂ to the ketone gives ketyl radical I, which fragments to give enolate/radical II. Intermolecular coupling generates radical III, which adds to the Sm(III)-enolate, generating new ketyl radical IV. Back electron transfer regenerates the SmI₂ catalyst. Image adapted from J. Am. Chem. Soc. 2021, 143, 8, 3215-3222. nih.gov

Role of Aromatic Ring Conjugation in Reactivity

The aromatic phenyl group plays a crucial role in the reactivity of ketones in SmI₂-catalyzed reactions. acs.orgnih.gov The reactivity of aryl cyclopropyl ketones is enhanced due to the stabilization of the ketyl radical and the subsequent cyclopropyl fragmentation, an effect arising from the conjugation of the aryl ring. acs.orgnih.gov

However, the relationship is not linear. Computational and experimental studies have revealed an intriguing link between the ketone's conformation and the efficiency of the coupling. nih.govnih.gov While conjugation with the phenyl ring stabilizes the ketyl radical, excessive planarity can hinder subsequent steps. High reactivity is often observed in ketones where the aryl ring is twisted out of the plane of the carbonyl group, such as in ortho-disubstituted phenyl cyclopropyl ketones. nih.govacs.org This pre-twisted conformation destabilizes the initial ketyl radical, which appears to lower the energy barrier for the crucial ring-opening fragmentation step. nih.govacs.org Therefore, high reactivity is achieved through a delicate balance between moderate conjugation of the aryl group with the ketyl radical (which stabilizes the transition state for fragmentation) and a pre-twisted conformation that facilitates later steps in the catalytic cycle. acs.orgnih.gov

Table 1. Relative Reactivity in SmI₂-Catalyzed Coupling Reactions
Ketone SubstrateKey Structural FeatureObserved Reactivity/YieldMechanistic Rationale
Cyclohexyl cyclopropyl ketoneAlkyl substituent (no conjugation)No product formation acs.orgLess stable ketyl radical; reversible reduction and/or fragmentation does not lead to productive coupling. acs.org
Phenyl cyclopropyl ketonePlanar phenyl group (strong conjugation)Moderate yield acs.orgConjugation stabilizes the ketyl radical, but the planar conformation creates a higher energy barrier for subsequent radical trapping steps. acs.orgnih.gov
2,6-Dimethylphenyl cyclopropyl ketoneTwisted phenyl group (moderate conjugation)High yield (87%) acs.orgThe twisted conformation destabilizes the initial ketyl radical, lowering the fragmentation barrier, and facilitates the radical trapping step, leading to overall higher reactivity. nih.govacs.orgnih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Cyclopentyl Phenyl Ketone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For cyclopentyl phenyl ketone, various NMR techniques are employed to confirm its structure and study reaction mechanisms.

1H NMR for Structural Confirmation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for confirming the presence of hydrogen atoms in a molecule and their chemical environment. In the case of this compound, the ¹H NMR spectrum provides distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the cyclopentyl ring.

The aromatic region of the spectrum typically shows complex multiplets due to the coupling of protons on the phenyl ring. The protons in the ortho position (adjacent to the carbonyl group) are generally shifted downfield compared to the meta and para protons due to the deshielding effect of the carbonyl group. The aliphatic protons of the cyclopentyl ring also exhibit characteristic signals, often as multiplets, due to their various chemical environments and spin-spin coupling interactions.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.95 - 7.92m2HAromatic (ortho-H)
7.55 - 7.50m1HAromatic (para-H)
7.46 - 7.41m2HAromatic (meta-H)
3.65 - 3.58m1HMethine (α-H to C=O)
1.95 - 1.55m8HMethylene (B1212753) (Cyclopentyl)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.

13C NMR for Carbon Skeleton Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in elucidating the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the complete characterization of its carbon skeleton.

The spectrum will prominently feature a signal at a significantly downfield chemical shift (typically around 200 ppm), which is characteristic of a carbonyl carbon in a ketone. The aromatic carbons of the phenyl ring will appear in the range of approximately 128-137 ppm, with the carbon attached to the carbonyl group (ipso-carbon) showing a distinct chemical shift. The aliphatic carbons of the cyclopentyl ring will resonate at upfield chemical shifts.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
202.5Carbonyl (C=O)
137.2Aromatic (ipso-C)
132.8Aromatic (para-C)
128.5Aromatic (meta-C)
128.1Aromatic (ortho-C)
46.1Methine (α-C to C=O)
30.5Methylene (Cyclopentyl)
26.3Methylene (Cyclopentyl)

Note: The assignments are based on typical chemical shift values for similar structures and may require further 2D NMR experiments for unambiguous confirmation.

195Pt NMR for Mechanistic Studies

Platinum-195 Nuclear Magnetic Resonance (¹⁹⁵Pt NMR) spectroscopy is a specialized technique used to study the structure and bonding of platinum-containing compounds. While there are no direct studies found applying ¹⁹⁵Pt NMR to this compound itself, this technique is highly relevant for investigating the mechanisms of platinum-catalyzed reactions in which this compound could be a substrate.

For instance, in platinum-catalyzed hydrogenation or hydrosilylation reactions of ketones, ¹⁹⁵Pt NMR can provide valuable insights into the catalytic cycle. By monitoring the changes in the chemical shift and coupling constants of the platinum nucleus, it is possible to identify and characterize various intermediates, such as platinum-hydride species or platinum-ketone complexes. The large chemical shift dispersion of ¹⁹⁵Pt NMR makes it particularly sensitive to subtle changes in the electronic environment around the platinum center, which is crucial for understanding the mechanistic details of catalysis.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for the identification and purity analysis of volatile compounds like this compound.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint.

For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Additionally, characteristic fragment ions will be observed, which can be used to confirm the structure. Common fragmentation patterns for ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The purity of a this compound sample can be assessed by the presence of any additional peaks in the gas chromatogram, with the peak area being proportional to the concentration of each component.

Table 3: Key Mass Fragments in the GC-MS of this compound

m/z (mass-to-charge ratio)Proposed Fragment
174[M]⁺ (Molecular Ion)
105[C₆H₅CO]⁺ (Benzoyl cation)
77[C₆H₅]⁺ (Phenyl cation)

Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC/ESI-HRMS)

Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC/ESI-HRMS) is another powerful analytical technique that is particularly useful for the analysis of less volatile or thermally labile compounds. While specific applications of LC/ESI-HRMS for the analysis of this compound are not extensively documented in publicly available literature, the technique offers significant potential.

In this method, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer via an electrospray ionization source. ESI is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. The high-resolution mass analyzer allows for the determination of the accurate mass of the ions, which can be used to determine the elemental composition of the compound with high confidence.

For this compound, LC/ESI-HRMS could be employed for:

Accurate Mass Measurement: To confirm the elemental formula (C₁₂H₁₄O).

Impurity Profiling: To detect and identify non-volatile impurities or degradation products that may not be amenable to GC-MS analysis.

Reaction Monitoring: To follow the progress of a chemical reaction involving this compound by analyzing the formation of products and the consumption of reactants in the reaction mixture.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. elsevier.comelsevier.com For this compound, the spectra are dominated by vibrations characteristic of the carbonyl group, the phenyl ring, and the aliphatic cyclopentyl ring.

Carbonyl (C=O) Stretch: A strong, sharp absorption band in the IR spectrum, typically between 1670-1690 cm⁻¹, is the most prominent feature, confirming the presence of an aryl ketone.

Aromatic C-H Stretch: These appear as a group of weaker bands above 3000 cm⁻¹.

Aliphatic C-H Stretch: These are observed as strong bands just below 3000 cm⁻¹.

C=C Ring Stretches: Vibrations of the phenyl ring typically produce a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Aromatic out-of-plane C-H bending vibrations are found in the 690-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene (B151609) ring.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds, and can be useful for analyzing the skeletal vibrations of the molecule. mdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (IR)
C=OStretch1670 - 1690Strong
Aromatic C-HStretch3000 - 3100Medium-Weak
Aliphatic C-HStretch2850 - 2970Strong
Aromatic C=CRing Stretch1450 - 1600Medium-Variable
Aromatic C-HOut-of-plane Bend690 - 770Strong
Cyclopentyl CH₂Bend (Scissoring)~1465Medium

Photoelectron Spectroscopy for Electronic Structure Analysis (Comparative Studies)

Photoelectron Spectroscopy (PES) is a technique used to measure the ionization energies of molecules, providing direct insight into the energies of molecular orbitals. kyoto-u.ac.jp By irradiating a sample with high-energy photons (UV or X-ray), electrons are ejected, and their kinetic energies are measured. This allows for the determination of electron binding energies, which correlate with the electronic structure of the molecule. kpi.ua

A comparative PES study of this compound alongside simpler, related molecules such as benzene, cyclopentane, and acetophenone (B1666503) would allow for the assignment of its electronic features. Key areas of interest would be:

The ionization of the π-electrons from the phenyl ring.

The ionization of the non-bonding (n) electrons located on the carbonyl oxygen.

The ionization of the σ-electrons from the cyclopentyl framework.

Comparing the spectra would reveal how the electronic structure is perturbed by the combination of the different functional moieties. For instance, the interaction between the carbonyl group and the phenyl ring (conjugation) would be expected to lower the ionization energy of the phenyl π-system compared to unsubstituted benzene. helenfieldinggroup.co.uk

Chromatographic Purification and Analysis

Column chromatography is a standard and effective method for the purification of this compound from reaction mixtures. evitachem.com This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For this compound, silica (B1680970) gel is commonly used as the polar stationary phase. A non-polar or moderately polar solvent system is used as the mobile phase (eluent) to move the compound down the column. Due to its moderate polarity, this compound can be effectively separated from non-polar byproducts and more polar impurities. google.comgoogle.com

The choice of eluent is critical for achieving good separation. A mixture of a non-polar solvent like petroleum ether or n-hexane with a slightly more polar solvent like ethyl acetate (B1210297) is frequently employed. The ratio of these solvents is adjusted to optimize the retention time and separation efficiency.

Table 4: Reported Column Chromatography Conditions for this compound Purification

Stationary PhaseMobile Phase (Eluent)YieldPuritySource
Silica GelEthyl acetate:Petroleum ether (1:10)77.73% - 87.2%Not specified google.com
Silica Geln-hexane/ethyl acetate (100/2 v/v)73% - 89%> 95% google.com
Not specifiedNot specified75% - 80%> 90% evitachem.com

Kinetic and Thermodynamic Measurement Techniques

Understanding the kinetic and thermodynamic parameters of reactions involving this compound is crucial for process optimization and mechanistic studies. Techniques such as calorimetry and temperature-controlled reactor studies can provide valuable data.

Isothermal Titration Calorimetry (ITC): This technique can be used to directly measure the heat change (enthalpy, ΔH) during a reaction, such as the synthesis or reduction of the ketone. mdpi.com By monitoring the heat flow as a function of time, it is also possible to extract kinetic information, including reaction rates and, by extension, activation energies under certain models. nih.govmdpi.com

Flow Reactor Studies: For studying reaction kinetics at various temperatures and pressures, especially for decomposition or pyrolysis reactions, a flow reactor can be employed. acs.org Reactants are passed through a heated tube, and the product distribution is analyzed at the outlet. This allows for the determination of rate constants and the elucidation of reaction mechanisms by observing the formation of intermediates and products under controlled conditions.

These techniques would enable the quantification of key parameters for reactions involving this compound, such as the enthalpy of formation, activation energy for its reduction, and the rate laws governing its synthesis.

Temperature-Dependent Experiments for Activation Barriers

Understanding the activation barriers in chemical reactions involving this compound is fundamental to controlling reaction rates and optimizing synthetic protocols. Temperature-dependent experiments are the primary means of elucidating these energy barriers. By studying the kinetics of a reaction at various temperatures, it is possible to determine the activation energy (Ea), a key parameter in the Arrhenius equation, which describes the relationship between the rate constant of a reaction and temperature.

While specific experimental data on the temperature-dependent kinetics for the synthesis or reactions of this compound are not extensively detailed in publicly accessible literature, the principles of such studies are well-established. These experiments typically involve monitoring the concentration of reactants or products over time at a series of controlled temperatures. The rate constants are then calculated for each temperature, and an Arrhenius plot is constructed by plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T). The slope of this plot is directly proportional to the activation energy.

For reactions involving aryl alkyl ketones, temperature can also influence the regioselectivity of certain photochemical reactions. In these cases, the activation energy can be a determining factor in the reaction pathway.

Table 1: Conceptual Data for Temperature-Dependent Kinetic Analysis

Temperature (K)Rate Constant (k) (s⁻¹)ln(k)1/T (K⁻¹)
2980.001-6.9080.00335
3080.0025-5.9910.00325
3180.006-5.1160.00314
3280.014-4.2690.00305

Calorimetry for Heats of Reaction

Calorimetry is a powerful experimental technique used to measure the heat flow associated with a chemical reaction, providing direct insight into the enthalpy change (ΔH), or heat of reaction. This thermodynamic quantity is crucial for assessing the thermal safety and scalability of a chemical process. For instance, the synthesis of ketones via Grignard reactions is known to be highly exothermic, and understanding the heat of reaction is essential for safe process design. hzdr.de

Reaction calorimetry, particularly heat flow calorimetry, is employed to measure the heat generated or absorbed during a reaction in real-time. hzdr.de This involves carefully monitoring the temperature difference between the reactor and a surrounding jacket, allowing for the calculation of the heat transfer.

Table 2: Illustrative Heats of Reaction for Analogous Ketone Syntheses

ReactantsProductMethodIllustrative ΔH (kJ/mol)
Alkyl Halide + MgGrignard ReagentCalorimetry-320 to -380 researchgate.net
Grignard Reagent + NitrileKetone (after hydrolysis)CalorimetryNot Specified

The knowledge of the heat of reaction is critical for ensuring that the heat generated can be effectively removed by the cooling system of a reactor, thereby preventing a dangerous increase in temperature and pressure, which could lead to a runaway reaction. mt.com

Computational Chemistry and Theoretical Modeling of Cyclopentyl Phenyl Ketone Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the reactivity and properties of ketones, including those with structures similar to cyclopentyl phenyl ketone.

These theoretical predictions help rationalize experimentally observed phenomena and guide the design of new reactions by establishing clear links between the structure and reactivity of the ketone substrates. guidechem.com

Table 1: Predicted Activation Barriers in Related Ketone Systems Using DFT

Reaction Step / System Predicted Activation Barrier (kcal/mol)
Nucleophilic attack on phenyl-substituted cyclopropyl (B3062369) ketone 33.9 nih.gov
Intramolecular cyclization of zwitterionic intermediate 18.5 nih.gov
SmI2-catalyzed coupling of 2,6-dimethylphenyl cyclopropyl ketone 23.1 mdpi.com

The three-dimensional arrangement of atoms in a molecule—its conformation—plays a critical role in its stability and reactivity. DFT studies have revealed an intriguing link between the conformation of aryl ketones and their efficiency in cross-coupling reactions. vt.edugoogle.com For SmI2-catalyzed reactions, superior reactivity is observed in systems that can adopt a "pretwisted" conformation. guidechem.com

This pretwisted arrangement of the phenyl ring relative to the ketone group facilitates the formation of necessary intermediates without introducing significant steric hindrance. mdpi.comguidechem.com In contrast, a planar conformation, which might be favored by electronic conjugation, can create steric clashes during the reaction, raising the energy of transition states and slowing the reaction. mdpi.com DFT calculations on para-substituted acetophenones, a related class of aryl ketones, have shown that the planar conformer is the most stable, but also quantified the energy barriers for rotation around the acetyl–phenyl bond. acs.org This balance between electronic stabilization and steric hindrance, as elucidated by conformational analysis, is a key factor in understanding and predicting the chemical behavior of this compound. guidechem.com

Molecular Dynamics Simulations (Implied by Conformational Studies)

For a molecule like this compound, MD simulations could complement DFT's conformational analysis by exploring the vast landscape of possible conformations in solution. evitachem.com These simulations can reveal the preferred orientations of the cyclopentyl and phenyl groups, the timescale of rotations around the connecting bonds, and how interactions with solvent molecules influence the molecule's shape and stability. Although specific MD simulation studies focused solely on this compound are not prominent in the literature, the methodology is widely used to understand the dynamic nature of similar organic molecules and their reaction intermediates. mit.edu

Mechanistic Pathways Elucidation

Computational modeling is a cornerstone for elucidating complex reaction mechanisms, providing a step-by-step picture of how reactants are converted into products.

Theoretical studies have been crucial in detailing the mechanism of SmI2-catalyzed intermolecular radical couplings involving aryl ketones. vt.edugoogle.com The accepted mechanism is a radical relay process that allows the reaction to proceed with only a catalytic amount of SmI2, avoiding the need for stoichiometric coreductants. google.comdigitellinc.com

The proposed catalytic cycle begins with a reversible single-electron transfer (SET) from SmI2 to the ketone, forming a ketyl radical intermediate. vt.edudigitellinc.com This is followed by the opening of the strained ring (in the case of cyclopropyl ketones) to generate an enolate/radical species. vt.edu This radical then couples with another molecule (like an alkyne), leading to a new radical which ultimately enables the regeneration of the Sm(II) catalyst and releases the final product. vt.edudigitellinc.com DFT calculations have mapped out the entire potential energy surface for this cycle, identifying all stationary points and determining the most plausible pathways for the coupling reaction. mdpi.com

While specific computational studies on the thermal backbone rearrangement of this compound are not detailed in the searched literature, research on the pyrolysis of related cyclic ketones such as cyclopentanone (B42830) provides insight into likely mechanistic pathways under thermal stress. At high temperatures, the consumption of cyclopentanone is primarily controlled by bimolecular reactions with hydrogen atoms and unimolecular decomposition.

Key pathways in the thermal decomposition of such cyclic ketones involve:

Decarbonylation: Loss of a carbon monoxide (CO) molecule.

Ring-Opening: Cleavage of C-C bonds in the cyclopentyl ring, often initiated by hydrogen abstraction, leading to the formation of open-chain radical intermediates like the pent-4-enal radical.

Further Decomposition: These radical intermediates can undergo subsequent reactions to form smaller, stable products like alkenes (e.g., ethylene) and alkynes.

Theoretical calculations using methods like DFT are employed to understand the elementary steps and predict the energetics of these decomposition pathways, helping to build kinetic models that describe the behavior of these molecules at high temperatures.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Samarium(II) iodide (SmI2)
Acetophenone (B1666503)
i-propyl bicyclo[2.1.0]pentyl (BCP) ketone
2,6-dimethylphenyl cyclopropyl ketone
Phenyl-substituted cyclopropyl ketone
Cyclopentanone
Carbon monoxide

Electronic Structure and Orbital Interactions

The electronic structure and orbital interactions of this compound are primarily dictated by the interplay between the phenyl ring, the carbonyl group, and the cyclopentyl moiety. Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides a framework for understanding these interactions at a molecular orbital level. Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the energy gap between them, which are crucial in determining the molecule's reactivity and electronic properties.

The HOMO of a molecule represents the outermost electron-containing orbital and is associated with its electron-donating ability. In this compound, the HOMO is expected to be predominantly localized on the electron-rich phenyl ring, which can participate in electrophilic aromatic substitution reactions. The LUMO, on the other hand, is the lowest energy orbital that is devoid of electrons and signifies the molecule's capacity to accept electrons. For a ketone, the LUMO is typically centered on the carbonyl group, specifically the π* antibonding orbital of the C=O bond. This localization makes the carbonyl carbon an electrophilic site, susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For aromatic ketones, this gap is influenced by the extent of conjugation between the phenyl ring and the carbonyl group. While specific DFT calculations for this compound are not widely published, analysis of similar aromatic ketones suggests that the interaction between the π system of the phenyl ring and the π system of the carbonyl group leads to a delocalization of electron density, which modulates the HOMO-LUMO gap. The cyclopentyl group, being a saturated alkyl substituent, primarily exerts an inductive effect on the electronic structure.

Table 1: Theoretical Electronic Properties of Aromatic Ketones

PropertyDescriptionExpected Characteristics for this compound
HOMO Highest Occupied Molecular OrbitalPrimarily localized on the phenyl ring, indicating it as the site for electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalPrimarily localized on the carbonyl group (C=O π* orbital), making the carbonyl carbon electrophilic.
HOMO-LUMO Gap Energy difference between HOMO and LUMOInfluences chemical reactivity and stability. A moderate gap is expected, typical for conjugated ketones.
Electron Density Distribution of electrons in the moleculeHigh electron density on the oxygen atom of the carbonyl group and delocalized over the phenyl ring.

Prediction of Metabolic Pathways and Degradation Products

Computational modeling serves as a valuable tool for predicting the metabolic fate of chemical compounds, including the identification of potential metabolic pathways and degradation products. For this compound, in silico prediction tools, such as those based on expert-derived rules and machine learning algorithms, can forecast its biotransformation in biological systems. These predictive models typically identify "metabolic soft spots," which are chemically labile sites in a molecule that are susceptible to enzymatic modification.

The metabolism of xenobiotics like this compound primarily occurs through Phase I and Phase II reactions. Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, typically involve oxidation, reduction, and hydrolysis. For this compound, the most probable initial metabolic transformations predicted by computational models would include:

Hydroxylation of the phenyl ring: Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl group. The position of hydroxylation (ortho, meta, or para) can be predicted based on the electronic properties of the ring and the steric hindrance from the cyclopentyl ketone moiety.

Oxidation of the cyclopentyl ring: The aliphatic cyclopentyl ring is also a likely site for oxidation, leading to the formation of hydroxylated metabolites. The specific carbon atom that is hydroxylated would depend on its accessibility and the regioselectivity of the metabolizing enzymes.

Reduction of the carbonyl group: The ketone functional group can undergo reduction to form a secondary alcohol, cyclopentylphenylmethanol. This is a common metabolic route for ketones.

Following Phase I metabolism, the resulting metabolites, which are generally more polar, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous polar molecules, such as glucuronic acid or sulfate, to the newly introduced functional groups (e.g., hydroxyl groups). This process further increases the water solubility of the metabolites, facilitating their excretion from the body.

Computational degradation pathway prediction can also be applied to understand the environmental fate of this compound. These models can simulate abiotic degradation processes, such as photolysis and hydrolysis, as well as microbial degradation. The predicted degradation products would likely result from the cleavage of the bonds connecting the phenyl, carbonyl, and cyclopentyl groups, leading to simpler aromatic and aliphatic compounds.

Table 2: Predicted Metabolic Pathways and Degradation Products of this compound

Metabolic PhasePredicted ReactionPotential Metabolites/Degradation Products
Phase I Metabolism Aromatic HydroxylationHydroxyphenyl cyclopentyl ketone isomers
Aliphatic HydroxylationCyclopentyl (hydroxy-phenyl) ketone isomers
Carbonyl ReductionCyclopentylphenylmethanol
Phase II Metabolism GlucuronidationGlucuronide conjugates of hydroxylated metabolites
SulfationSulfate conjugates of hydroxylated metabolites
Environmental Degradation Photolysis/HydrolysisBenzoic acid, cyclopentanone, and related compounds

Q & A

Q. What are the common laboratory-scale synthetic routes for cyclopentyl phenyl ketone, and how do reaction conditions influence yield?

this compound can be synthesized via Friedel-Crafts acylation, where cyclopentane reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods include nucleophilic acylation of cyclopentyl Grignard reagents with aromatic esters or ketones . Reaction optimization studies highlight that temperature (e.g., 0–35°C), solvent polarity, and catalyst loading significantly affect yields. For example, AlCl₃-catalyzed reactions at 25°C in dichloromethane achieve ~75% yield, while excess catalyst may promote side reactions like over-acylation .

Q. How can researchers confirm the identity and purity of newly synthesized this compound?

Characterization should include ¹H/¹³C NMR to confirm the ketone carbonyl signal (~205–210 ppm in ¹³C NMR) and aromatic/cyclopentyl proton splitting patterns . High-resolution mass spectrometry (HRMS) verifies molecular weight (C₁₂H₁₄O, [M+H]⁺ = 175.1125). Purity is assessed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) or GC-MS with ≥95% purity thresholds . For novel derivatives, elemental analysis (C, H, O) and melting point determination are recommended .

Q. What are the kinetic trends observed in the reduction of this compound with sodium borohydride?

Kinetic studies at 0°C show this compound reacts with NaBH₄ at a relative rate of 0.36 compared to acetophenone (reference rate = 1.0). This is slower than cyclohexyl analogs (rate = 0.25) due to increased steric hindrance from the cyclopentyl ring’s puckered conformation . Activation energy calculations (Arrhenius plots) and solvent effects (e.g., protic vs. aprotic) further elucidate reaction mechanisms .

Advanced Research Questions

Q. How does cyclopentyl ring size influence the electronic and steric properties of this compound in nucleophilic reactions?

The cyclopentyl group introduces angle strain (C-C-C ~108° vs. ideal 109.5°), increasing ketone electrophilicity compared to cyclohexyl analogs. However, steric hindrance from the puckered ring slows nucleophilic attack. Conformational analysis (via DFT calculations) reveals equatorial vs. axial positioning of the ketone group impacts reactivity . For example, in SN2 reactions, cyclopentyl derivatives exhibit 30% lower reactivity than linear alkyl ketones due to hindered backside attack .

Q. What strategies mitigate side reactions during the synthesis of substituted cyclopentyl phenyl ketones (e.g., o-chloro derivatives)?

Substituted derivatives (e.g., o-chlorophenyl cyclopentyl ketone) often form via Friedel-Crafts acylation, but halogenated aromatic rings may undergo unintended electrophilic substitution. To suppress this, use low-temperature conditions (0–5°C) and stoichiometric control of the acylating agent . Catalytic systems like FeCl₃/ionic liquids reduce byproduct formation by enhancing regioselectivity . Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) isolates the target compound with >90% recovery .

Q. How can retrosynthetic analysis guide the design of novel this compound derivatives for photochemical applications?

Retrosynthetic disconnection of the ketone bond suggests two synthons: a cyclopentyl anion and a benzoyl electrophile . For photoactive derivatives (e.g., α-hydroxythis compound), introduce hydroxyl groups via Norrish-type I/II reactions under UV light . Computational modeling (e.g., TD-DFT) predicts absorption spectra, optimizing substituents for UV-initiated radical polymerization applications .

Data Contradiction and Resolution

Q. Why do reported yields for this compound synthesis vary across studies, and how can reproducibility be improved?

Discrepancies arise from differences in catalyst purity (e.g., AlCl₃ hygroscopicity), solvent drying methods, and workup protocols . For example, anhydrous AlCl₃ in rigorously dried CH₂Cl₂ yields 75–80%, while traces of water reduce yields to ≤50% . Standardizing reaction conditions (e.g., inert atmosphere, moisture-free solvents) and reporting detailed experimental logs (per journal guidelines ) enhance reproducibility.

Q. How do conflicting interpretations of this compound’s conformational stability impact its application in asymmetric catalysis?

Early studies attributed reactivity differences to steric effects alone , but recent DFT studies emphasize hyperconjugation between the cyclopentyl σ(C-H) bonds and the carbonyl π* orbital, stabilizing certain conformers . Researchers should reconcile these models by combining kinetic isotope effect (KIE) studies with X-ray crystallography to map transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopentyl phenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclopentyl phenyl ketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.